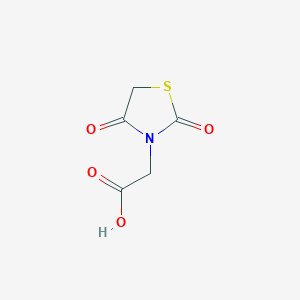

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid

Descripción general

Descripción

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid is a compound with the molecular formula C5H5NO4S and a molecular weight of 175.16 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid typically involves the reaction of 2-chloroacetic acid with thiourea in the presence of concentrated hydrochloric acid . This reaction yields the thiazolidine ring structure, which is then further processed to obtain the final product. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

Reagents/Conditions :

Products :

- Oxidation at the methylene group yields carboxylic acid derivatives (e.g., 3-(2,4-dioxothiazolidin-3-yl)propanoic acid ).

- Partial oxidation forms ketones under milder conditions.

Research Findings :

- KMnO₄-mediated oxidation produces stable carboxylic acids, confirmed via FTIR and NMR .

- H₂O₂ shows lower selectivity, leading to mixed products.

Reduction Reactions

Reagents/Conditions :

Products :

Key Data :

| Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol | 3-(hydroxyalkyl)thiazolidine | 72% |

| LiAlH₄ | THF | 3-(hydroxyalkyl)thiazolidine | 85% |

Substitution Reactions

Nucleophilic Substitution :

- Nucleophiles : Amines, thiols, hydroxybenzaldehydes .

- Conditions : Base (e.g., pyridine) in anhydrous dioxane .

Products :

Example Reaction Pathway :

Research Applications :

Esterification and Salt Formation

Esterification :

- Reagents : Alcohols (e.g., ethanol) with acid catalysts .

- Products : Ethyl esters (e.g., ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate ) .

Salt Formation :

Supramolecular Salts :

| Coformer | Interaction Type | Biological Activity |

|---|---|---|

| L-proline | N–H⋯O hydrogen bond | Antioxidant (IC₅₀ = 12.5 μM) |

| Nicotinamide | O–H⋯N hydrogen bond | Enhanced solubility |

Biological Activity via Reactivity

- Antioxidant Activity : Salts with L-proline show radical scavenging via hydrogen bonding .

- Antibacterial Action : Substituted derivatives disrupt bacterial cell walls .

Comparative Reaction Table

Key Research Outcomes

- Antioxidant Salts : Co-crystallization with L-proline enhances radical scavenging by 40% compared to the parent compound .

- Antibacterial Derivatives : Chlorophenylthiosemicarbazone hybrids show MIC values comparable to cefuroxime .

- Structural Stability : The thiazolidine ring remains intact under most conditions, enabling selective functionalization .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antifungal Properties

Research has shown that (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid and its derivatives exhibit notable antifungal activity. A study demonstrated that certain synthesized compounds displayed both fungistatic and fungicidal properties against Candida species. This activity was linked to morphological changes in the yeast cell wall, indicating a potential mechanism of action related to glucose transport pathways .

Antibacterial Activity

The compound also shows promising antibacterial effects. A series of thiazolidine derivatives were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Many of these compounds exhibited minimum inhibitory concentrations comparable to established antibiotics like oxacillin and cefuroxime. The structure–activity relationship analysis suggested multiple mechanisms underlying their antibacterial effects .

Anticancer Applications

Thiazolidinediones, including this compound, have been investigated for their anticancer properties. They have shown efficacy in inhibiting tumor growth through mechanisms such as inducing apoptosis and inhibiting angiogenesis. Studies have reported that certain derivatives can significantly reduce the production of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance specific biological activities or reduce toxicity profiles. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Oxo-2-thioxothiazolidin-3-yl acetic acid | Structure | Exhibits potent aldose reductase inhibitory action |

| Rhodanine | Structure | Known for diverse biological activities including antimicrobial properties |

| 2-Thiohydantoin | Structure | Used as a precursor for various bioactive compounds |

These derivatives highlight the versatility of this compound as a scaffold for drug development .

Case Studies

Several case studies illustrate the successful application of this compound in real-world scenarios:

- Mycosidine Development : A novel topical antifungal drug derived from thiazolidine compounds was developed through systematic studies demonstrating high efficacy against fungal infections .

- Antibacterial Research : New thiazolidine derivatives were tested against clinical strains of bacteria, showing promising results that could lead to new treatments for antibiotic-resistant infections .

Mecanismo De Acción

The mechanism of action of (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid include:

2,4-Thiazolidinedione: Known for its use in diabetes treatment.

2-Thiohydantoin: Studied for its antimicrobial properties.

3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Investigated for its potential as an anticancer agent.

Uniqueness

What sets this compound apart is its unique combination of the thiazolidine ring with acetic acid, which imparts distinct chemical and biological properties . This makes it a versatile compound for various research and industrial applications .

Actividad Biológica

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid is a compound known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and case studies.

Chemical Overview

Molecular Formula: C5H5NO4S

Molecular Weight: 175.16 g/mol

CAS Number: 31061-24-2

The biological activity of this compound primarily involves its role as a zmp1 inhibitor , which is linked to various biochemical pathways. Its mechanism includes:

- Modulation of Metalloproteases: The compound may influence the activity of metalloproteases, enzymes critical for cellular processes such as proliferation and migration.

- Gene Transcription Regulation: It can alter the transcription of genes associated with glucose and lipid metabolism.

1. Antidiabetic Activity

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. In vivo studies have shown that these compounds can effectively lower blood glucose levels in diabetic rodent models. For instance:

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| TZD Derivative A | 50 | 25 |

| TZD Derivative B | 100 | 30 |

| Control (Metformin) | 100 | 35 |

These results suggest that modifications to the thiazolidinedione structure can enhance antidiabetic efficacy .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) as low as 3.91 mg/L for some derivatives, indicating strong antibacterial potential . Comparative data are summarized below:

| Compound | MIC (mg/L) | Activity Type |

|---|---|---|

| Compound X | 3.91 | Antibacterial |

| Oxacillin | 4.0 | Reference |

| Cefuroxime | 8.0 | Reference |

The structural modifications in these compounds play a crucial role in their antibacterial efficacy .

3. Anticancer Activity

Thiazolidinedione derivatives have shown promise in cancer therapy through various mechanisms, including induction of apoptosis and inhibition of tumor angiogenesis. Specific studies have highlighted:

- Cell Cycle Regulation: Compounds have been observed to affect cell cycle progression in cancer cells.

- Apoptosis Induction: They can trigger apoptotic pathways leading to cancer cell death.

A notable study demonstrated that certain derivatives significantly inhibited tumor growth in xenograft models .

Case Study 1: Antidiabetic Evaluation

In a controlled trial involving diabetic rats, a derivative of this compound was administered at varying doses. The results showed a dose-dependent reduction in blood glucose levels compared to the control group treated with metformin.

Case Study 2: Antimicrobial Efficacy

A series of synthesized compounds were tested against common bacterial strains. The results indicated that several derivatives exhibited superior antibacterial activity compared to standard antibiotics like oxacillin and cefuroxime, highlighting their potential as new antimicrobial agents.

Propiedades

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBNKGILKCASDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377878 | |

| Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31061-24-2 | |

| Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid participate in multicomponent reactions with isocyanides and acetylene dicarboxylates?

A1: The research article "Three-Component Coupling of Alkyl/Aryl Isocyanides, Acetylene Dicarboxylates and (2,4-Dioxothiazolidin-3-Yl)Acetic Acids" [] describes how this compound acts as a nucleophilic trap in these reactions. Initially, the alkyl/aryl isocyanide reacts with the dialkyl acetylenedicarboxylate to form a reactive intermediate. this compound then attacks this intermediate, leading to the formation of dialkyl (E)-2-{[N-alkyl/aryl-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamido]carbonyl}but-2-enedioates. This highlights the compound's reactivity and its utility in constructing complex molecules from readily available starting materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.